molecular formula C16H18N4O2 B2494568 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034434-37-0

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No. B2494568
CAS RN: 2034434-37-0
M. Wt: 298.346
InChI Key: QKBHRFQOQFNVTN-UHFFFAOYSA-N
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Description

This compound represents an interesting case study in the realm of organic chemistry due to its complex structure, incorporating elements of pyrimidinone and pyrrolidine chemistries. While direct studies on this exact compound are scarce, insights can be drawn from closely related chemical entities and their behaviors.

Synthesis Analysis

The synthesis of similar pyrrolidinyl-pyrimidinone derivatives typically involves multi-step reactions, starting from basic pyrimidinone structures and employing various agents for functional group modifications and ring closures. The synthesis pathway could involve nucleophilic substitution reactions, followed by cyclization processes to introduce the pyrrolidine ring (Orozco et al., 2009).

Molecular Structure Analysis

Structural analyses of similar compounds reveal significant electronic polarization of the molecular framework, with intramolecular hydrogen bonding playing a crucial role in stabilizing the structure. X-ray diffraction studies provide detailed insights into interatomic distances and molecular geometry, which are crucial for understanding the compound's reactivity and interactions (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Compounds with pyrrolidinyl and pyrimidinone moieties exhibit a range of chemical behaviors, including the formation of hydrogen-bonded networks and complexation with metal ions. These interactions significantly influence their chemical reactivity and potential applications in various fields (Pod''yachev et al., 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are determined by the molecular structure and the nature of substituents. These properties are essential for predicting the compound's behavior in different environments and for its formulation for specific applications (Bakr & Mehany, 2016).

Chemical Properties Analysis

The compound's chemical properties, including reactivity towards acids, bases, and various reagents, as well as its potential for forming derivatives and complexes, are influenced by its functional groups and molecular architecture. Studies on related compounds highlight the importance of the pyrrolidine and pyrimidinone rings in determining these properties (Huang et al., 2021).

Mechanism of Action

properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11-9-12(2)19-16(18-11)22-13-6-8-20(10-13)15(21)14-5-3-4-7-17-14/h3-5,7,9,13H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBHRFQOQFNVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone

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